![molecular formula C9H4BrN3O2S B2700876 5-bromo-N-(5-cyanothiazol-2-yl)furan-2-carboxamide CAS No. 1251576-61-0](/img/structure/B2700876.png)
5-bromo-N-(5-cyanothiazol-2-yl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(5-cyanothiazol-2-yl)furan-2-carboxamide is a chemical compound . It is a solid substance . Its empirical formula is C9H7BrN2O2S and its molecular weight is 287.13 .
Molecular Structure Analysis
The molecular structure of 5-bromo-N-(5-cyanothiazol-2-yl)furan-2-carboxamide can be represented by the SMILES string O=C(NC1=NC=C©S1)C2=CC=C(Br)O2 . This indicates that the compound contains a furan ring substituted at the 2-position with an anilide .Physical And Chemical Properties Analysis
5-bromo-N-(5-cyanothiazol-2-yl)furan-2-carboxamide is a solid substance . Its empirical formula is C9H7BrN2O2S and its molecular weight is 287.13 .Scientific Research Applications
- Studies : Researchers have explored its effects on various cancer cell lines, assessing its cytotoxicity and potential as an anticancer agent .
Anticancer Research
Antimicrobial Properties
Anti-inflammatory Potential
Agrochemical Applications
Material Science and Organic Electronics
Chemical Synthesis and Methodology
Safety and Hazards
Future Directions
While specific future directions for the study of 5-bromo-N-(5-cyanothiazol-2-yl)furan-2-carboxamide are not available in the retrieved data, similar compounds have been the subject of ongoing research due to their potential biological activities . Further studies could explore these potential activities in more detail.
Mechanism of Action
Target of Action
The compound “5-bromo-N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide” belongs to the class of thiazoles and furan derivatives. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of Action
The mode of action of “5-bromo-N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide” would depend on its specific targets. Thiazoles often interact with biological targets through the formation of hydrogen bonds and van der Waals interactions .
Biochemical Pathways
The affected pathways would depend on the specific targets of “5-bromo-N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide”. Thiazoles are involved in a wide range of biological activities, indicating that they may affect multiple pathways .
Pharmacokinetics
The ADME properties of “5-bromo-N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide” would depend on its exact structure. Thiazoles are generally well-absorbed and can be designed to have good bioavailability .
Result of Action
The molecular and cellular effects of “5-bromo-N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide” would depend on its specific targets and mode of action. Thiazoles have been found to have antimicrobial, antifungal, antiviral, and antineoplastic effects .
Action Environment
The action, efficacy, and stability of “5-bromo-N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide” could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. Thiazoles are generally stable under physiological conditions .
properties
IUPAC Name |
5-bromo-N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrN3O2S/c10-7-2-1-6(15-7)8(14)13-9-12-4-5(3-11)16-9/h1-2,4H,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMQSOPBGSVFLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)NC2=NC=C(S2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(5-cyanothiazol-2-yl)furan-2-carboxamide |
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